2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde
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Overview
Description
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde is a specialized chemical compound with the molecular formula C8H8ClNOS and a molecular weight of 201.67 g/mol . This compound is known for its unique structure, which includes a chloro group, a methyl group, and a methylthio group attached to a nicotinaldehyde backbone. It holds significant value for researchers and scientists across various fields due to its versatile reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-6-(methylthio)nicotinaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of the chloro and methylthio groups may enhance its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-6-(methylthio)pyridine
- 2-Chloro-4-methyl-6-(methylthio)benzaldehyde
- 2-Chloro-4-methyl-6-(methylthio)quinoline
Uniqueness
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde stands out due to its unique combination of functional groups, which confer distinct reactivity and selectivity.
Properties
CAS No. |
1208989-44-9 |
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Molecular Formula |
C8H8ClNOS |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-methylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNOS/c1-5-3-7(12-2)10-8(9)6(5)4-11/h3-4H,1-2H3 |
InChI Key |
RFFWFYPCOJGCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)Cl)SC |
Origin of Product |
United States |
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